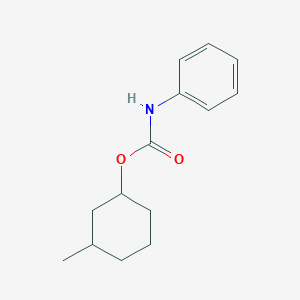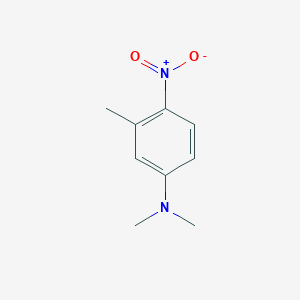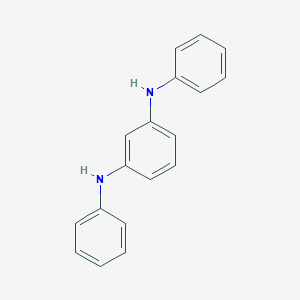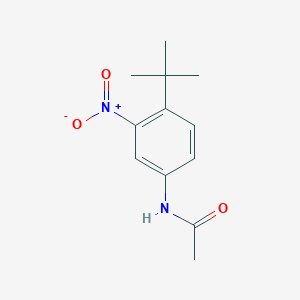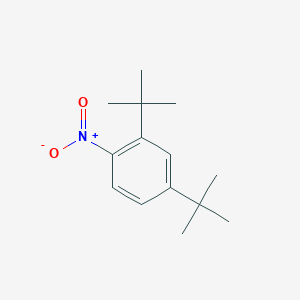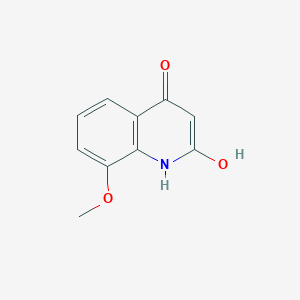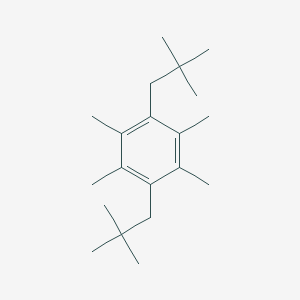
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C16H26. It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, 2, 3, 5, and 6 are substituted with 2,2-dimethylpropyl and methyl groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzene, 1,4-bis(2,2-dimethylpropyl)-: Similar structure but lacks the additional methyl groups at positions 2, 3, 5, and 6.
Benzene, 1,4-dimethyl-: Contains only methyl groups at positions 1 and 4.
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene: The compound , with unique structural features.
Uniqueness
This compound is unique due to the presence of both 2,2-dimethylpropyl and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
特性
CAS番号 |
33770-83-1 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)18(12-20(8,9)10)16(4)15(3)17(13)11-19(5,6)7/h11-12H2,1-10H3 |
InChIキー |
YRQKLQDETHWVBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
正規SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
Key on ui other cas no. |
33770-83-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



